molecular formula C20H19ClF2N4O3 B5249989 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE

5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE

Cat. No.: B5249989
M. Wt: 436.8 g/mol
InChI Key: BTZSRHFURXNHML-UHFFFAOYSA-N
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Description

5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorodifluorobenzoyl group and a nitroaniline moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chloro-4,5-difluorobenzoyl chloride with piperazine to form the intermediate 4-(2-chloro-4,5-difluorobenzoyl)piperazine. This intermediate is then reacted with N-cyclopropyl-2-nitroaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions activated by the nitro and chloro groups.

    Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, using reagents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used in hydrogenation reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can lead to various substituted derivatives .

Scientific Research Applications

5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro group and the piperazine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,5-difluorobenzoic acid: Shares the chlorodifluorobenzoyl moiety but lacks the piperazine and nitroaniline components.

    4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine: Similar structure but with a morpholine ring instead of a cyclopropyl group.

Uniqueness

5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-CYCLOPROPYL-2-NITROANILINE is unique due to its combination of a piperazine ring, a nitroaniline moiety, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)-[4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF2N4O3/c21-15-11-17(23)16(22)10-14(15)20(28)26-7-5-25(6-8-26)13-3-4-19(27(29)30)18(9-13)24-12-1-2-12/h3-4,9-12,24H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZSRHFURXNHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4Cl)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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